molecular formula C12H14ClNO2 B1669216 Clomazone CAS No. 81777-89-1

Clomazone

Cat. No. B1669216
CAS RN: 81777-89-1
M. Wt: 239.7 g/mol
InChI Key: KIEDNEWSYUYDSN-UHFFFAOYSA-N
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Description

Clomazone is an agricultural herbicide used to control broad-leaved weeds and grasses in various crops . It is a white solid compound, and the molecule consists of a 2-chlorobenzyl group bound to an isoxazolidinone .


Synthesis Analysis

The analysis of Clomazone and Acetochlor was performed using RP-HPLC on a BDS Hypersil C18 column. The mobile phase was acetonitrile-water (volume ratio 60:40), and the UV detector was set at a wavelength of 210nm .


Molecular Structure Analysis

The molecular formula of Clomazone is C12H14ClNO2, and it has a molecular weight of 239.70 g/mol . The molecule consists of a 2-chlorobenzyl group bound to a N-O heterocycle called Isoxazole .


Chemical Reactions Analysis

The major degradation pathway of Clomazone is microbial metabolism, resulting in products such as 5-hydroxyclomazone, hydroxymethylclomazone, 2-chlorobenzyl alcohol, and 3’-hydroxyclomazone .


Physical And Chemical Properties Analysis

Clomazone is highly soluble in water and quite volatile, so it may be prone to drift . It is not persistent in the soil system but may be persistent under certain conditions in water bodies .

Safety And Hazards

Clomazone is combustible and toxic to aquatic life with long-lasting effects. It is also very toxic to soil organisms. It is harmful if swallowed or inhaled, and it may cause an allergic skin reaction .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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InChI

InChI=1S/C12H14ClNO2/c1-12(2)8-16-14(11(12)15)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
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InChI Key

KIEDNEWSYUYDSN-UHFFFAOYSA-N
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Canonical SMILES

CC1(CON(C1=O)CC2=CC=CC=C2Cl)C
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Molecular Formula

C12H14ClNO2
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DSSTOX Substance ID

DTXSID1032355
Record name Clomazone
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Molecular Weight

239.70 g/mol
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Physical Description

Clear colorless to light brown viscous liquid; mp = 25 deg C; [HSDB], Clear colorless to light brown viscous liquid.
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Record name COMMAND
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Boiling Point

275 °C, 527 °F
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Record name COMMAND
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Flash Point

4 /emulsifiable concentrates/: 106-109 °F /(41.11-42.78 °C)/ (Closed cup), 70-75 °C (closed cup) /Formulation not specified/, 106-109 °F
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Solubility

Readily soluble in acetonitrile, hexane, dioxane, xylene, Miscible in acetone, chloroform, cyclohexanone, methylene chloride, methanol, toluene, heptane, and DMF, In water, 1,100 ppm at 25 °C
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Density

1.192 at 25 °C
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Vapor Density

1.192 at 77 °F
Record name COMMAND
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Vapor Pressure

0.00014 [mmHg], 1.4X10-4 mm Hg at 25 °C, 1.4x10(-4) mmHg
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Product Name

Clomazone

Color/Form

Clear colorless to light brown viscous liquid

CAS RN

81777-89-1
Record name Clomazone
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Record name 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl
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Record name COMMAND
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Melting Point

25 °C, 77 °F
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Record name COMMAND
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Synthesis routes and methods

Procedure details

One method for production of COMMAND® is disclosed in U.S. Pat. No. 4,405,357. Such preparation includes adding to a stirred solution of 6.3 grams (0.023 mole) of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide in 45 ml of methanol dropwise a solution of 1.5 grams (0.023 mole) KOH (85% pure) in 25 ml methanol. The addition required 15 minutes and the temperature rose from 24 to 32° C. Upon completion of addition the reaction mixture was stirred for 18 hours at ambient temperature. By-product KCl was removed by filtering the mixture. The filtrate was poured into 500 ml of ice-water. The mixture was extracted with two portions of 250 ml each of methylene chloride. The combined extracts were dried with MgSO4 and filtered. Under reduced pressure the filtrate was concentrated to give 5.2 grams of 2-(2-chlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone as an oil.
Name
3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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